molecular formula C21H25N3O4S B2919491 N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 941906-41-8

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2919491
CAS No.: 941906-41-8
M. Wt: 415.51
InChI Key: MLIFSUSYCGSRSJ-UHFFFAOYSA-N
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Description

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a butyl group, and sulfamoyl and acetamide functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. The process may include:

  • Formation of 1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation techniques.

  • Butylation: The tetrahydroquinoline is then reacted with butyl bromide or butyl chloride to introduce the butyl group.

  • Oxidation: The butylated tetrahydroquinoline undergoes oxidation to form the 2-oxo derivative.

  • Sulfamoylation: The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

  • Acetylation: Finally, the phenyl group is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents on the quinoline ring or other parts of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include manganese (III) acetate, potassium permanganate, and chromium (VI) compounds.

  • Reduction: Reduction can be achieved using hydrogen gas, lithium aluminum hydride, or sodium borohydride.

  • Substitution: Substitution reactions often use alkyl halides, acyl chlorides, or sulfonating agents.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, sulfonamides, and acetylated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound is structurally similar but lacks the butyl group.

  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide: This compound has an isopropyl group instead of the acetamide group.

  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide: This compound has dimethyl groups on the benzene ring.

Uniqueness: N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is unique due to its combination of the butyl group, sulfamoyl group, and acetamide group. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-3-4-13-24-20-11-8-18(14-16(20)5-12-21(24)26)23-29(27,28)19-9-6-17(7-10-19)22-15(2)25/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIFSUSYCGSRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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